(S)-2-(3-Fluoro-4-nitrophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-Fluoro-4-nitrophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3-fluoro-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Fluoro-4-nitrophenyl)pyrrolidine typically involves the reaction of 3-fluoro-4-nitrobenzene with a pyrrolidine derivative. One common method includes the use of potassium carbonate and imidazole in dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures, around 110°C, for a specific duration .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Fluoro-4-nitrophenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(3-Fluoro-4-nitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(3-Fluoro-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorine and nitro groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-4-nitrobenzene
- 1,3-Difluoro-2-nitrobenzene
- 2,3-Difluoro-6-nitroaniline
Uniqueness
(S)-2-(3-Fluoro-4-nitrophenyl)pyrrolidine is unique due to its chiral nature and the specific substitution pattern on the pyrrolidine ring. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H11FN2O2 |
---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
(2S)-2-(3-fluoro-4-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11FN2O2/c11-8-6-7(9-2-1-5-12-9)3-4-10(8)13(14)15/h3-4,6,9,12H,1-2,5H2/t9-/m0/s1 |
InChI Key |
VUNQJZAQRSHAAE-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.